5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol

CAS No.: 898924-68-0

Cat. No.: VC7272570

Molecular Formula: C21H17F3N2O2

Molecular Weight: 386.374

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898924-68-0 |

|---|---|

| Molecular Formula | C21H17F3N2O2 |

| Molecular Weight | 386.374 |

| IUPAC Name | 5-(2-methylprop-2-enoxy)-2-[5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol |

| Standard InChI | InChI=1S/C21H17F3N2O2/c1-13(2)11-28-15-8-9-16(17(27)10-15)19-18(14-6-4-3-5-7-14)20(21(22,23)24)26-12-25-19/h3-10,12,27H,1,11H2,2H3 |

| Standard InChI Key | IEWWFTJUALJWJO-UHFFFAOYSA-N |

| SMILES | CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC=CC=C3)O |

Introduction

Chemical Identity and Structural Features

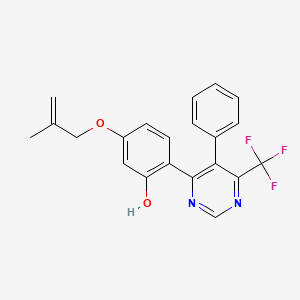

The compound belongs to the pyrimidine family, a heterocyclic system integral to nucleic acids and bioactive molecules. Its IUPAC name, 5-(2-methylprop-2-enoxy)-2-[5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol, reflects three key structural motifs:

-

A pyrimidine ring substituted at position 4 with a phenol group and at positions 5 and 6 with phenyl and trifluoromethyl groups, respectively.

-

A 2-methylallyl ether moiety at the phenolic oxygen.

-

A trifluoromethyl group (–CF₃), known to enhance metabolic stability and binding affinity in drug candidates .

Table 1: Key Chemical Descriptors

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₂₁H₁₇F₃N₂O₂ |

| Molecular Weight | 386.374 g/mol |

| SMILES | CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC=CC=C3)O |

| InChI Key | IEWWFTJUALJWJO-UHFFFAOYSA-N |

| CAS Registry Number | 898924-68-0 |

The InChI Key and SMILES strings provide unambiguous representations for cheminformatics applications, enabling virtual screening and molecular docking studies.

Synthesis and Preparation

While a detailed synthesis protocol for this compound remains undisclosed in public literature, its structure suggests plausible synthetic routes based on established pyrimidine chemistry:

Pyrimidine Core Assembly

The pyrimidine ring likely forms via cyclocondensation reactions between a β-diketone or enaminone precursor and a urea/thiourea derivative. For example:

-

Biginelli-like reaction: Condensation of a substituted benzaldehyde, urea, and ethyl acetoacetate under acidic conditions.

-

Nucleophilic substitution: Introduction of the trifluoromethyl group at position 6 using CF₃-containing reagents (e.g., Ruppert–Prakash reagent) .

Functionalization Steps

-

Phenyl Group Introduction: Suzuki–Miyaura coupling could install the phenyl group at position 5 using a boronic acid derivative.

-

2-Methylallyl Ether Formation: Alkylation of the phenolic –OH group with 3-chloro-2-methylpropene in the presence of a base (e.g., K₂CO₃).

Table 2: Hypothesized Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Target Modification |

|---|---|---|---|

| 1 | Cyclocondensation | Urea, HCl, ethanol, reflux | Pyrimidine ring formation |

| 2 | Nucleophilic trifluoromethylation | (CF₃)₃SiCl, CuI, DMF | –CF₃ at position 6 |

| 3 | Suzuki coupling | Phenylboronic acid, Pd(PPh₃)₄ | Phenyl at position 5 |

| 4 | Etherification | 3-Chloro-2-methylpropene, K₂CO₃ | 2-Methylallyloxy at phenol |

Physicochemical Properties

Experimental data for this compound remains sparse, but computational and analog-based predictions provide insights:

Solubility and Lipophilicity

-

The trifluoromethyl group increases hydrophobicity, likely reducing aqueous solubility.

-

The 2-methylallyl ether may enhance lipid membrane permeability, as seen in structurally related UV absorbers .

-

Predicted logP (cLogP): ~4.2 (using ChemAxon software), indicating moderate lipophilicity.

Stability

-

The phenolic –OH group could render the compound susceptible to oxidation, necessitating storage under inert atmospheres.

-

Hydrolytic stability: The ether linkage is generally stable under physiological pH, but may degrade under strongly acidic/basic conditions.

Analytical Characterization

Key techniques for quality control and structural elucidation include:

-

NMR Spectroscopy:

-

¹H NMR: Peaks at δ 6.5–8.5 ppm (aromatic protons), δ 5.2–5.8 ppm (allylic CH₂), δ 2.1 ppm (methyl group).

-

¹³C NMR: Signals for CF₃ (δ 120–125 ppm, q, J = 280 Hz) and pyrimidine carbons (δ 150–160 ppm).

-

-

HPLC-MS: Reverse-phase C18 column, acetonitrile/water gradient; [M+H]⁺ at m/z 387.4.

Future Research Directions

-

Synthetic Optimization: Develop scalable routes with higher yields and fewer purification steps.

-

Biological Screening: Test against bacterial pathogens and cancer cell lines to identify lead candidates.

-

Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume